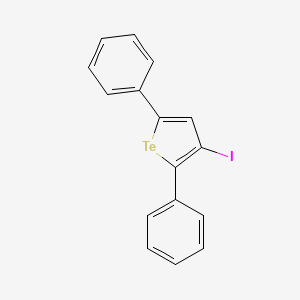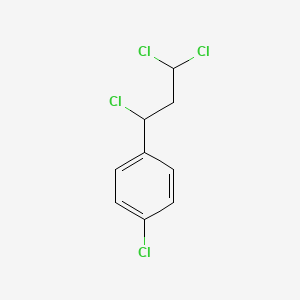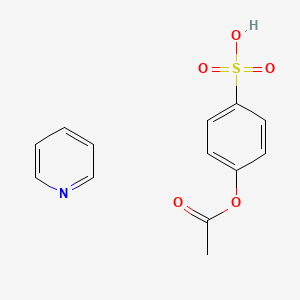
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the family of indocarbocyanine dyes. This compound is known for its lipophilic properties and is often used as a fluorescent tracer in various scientific applications. Its unique structure allows it to embed in lipid bilayers, making it highly useful in biological and medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with 1-iodohexadecane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required standards for scientific research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer to study the behavior of lipids and other molecules in various chemical environments.
Biology: Employed in cell biology to label and track the movement of lipids and proteins within cells.
Medicine: Utilized in medical imaging techniques to visualize and study the structure and function of biological tissues.
Wirkmechanismus
The mechanism of action of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its ability to embed in lipid bilayers due to its lipophilic nature. Once embedded, the compound exhibits strong fluorescence, allowing researchers to visualize and track the movement of lipids and other molecules within biological systems. The molecular targets and pathways involved include lipid membranes and associated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DiI): Another indocarbocyanine dye used as a fluorescent tracer.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine Perchlorate (DiD): Similar to DiI but with different spectral properties.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine Iodide (DiR): Another related dye with unique fluorescence characteristics
Uniqueness
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structure, which includes a long alkyl chain and an iodine atom. This structure provides distinct lipophilic and fluorescent properties, making it highly effective for use in various scientific research applications. Its ability to embed in lipid bilayers and exhibit strong fluorescence sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
142315-21-7 |
|---|---|
Molekularformel |
C27H45I2N |
Molekulargewicht |
637.5 g/mol |
IUPAC-Name |
1-(16-iodohexadecyl)-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H45IN.HI/c1-24-27(2,3)25-20-16-17-21-26(25)29(24)23-19-15-13-11-9-7-5-4-6-8-10-12-14-18-22-28;/h16-17,20-21H,4-15,18-19,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AAFDWOXGEOLLPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCCCCCCCCCCCI.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)




![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
